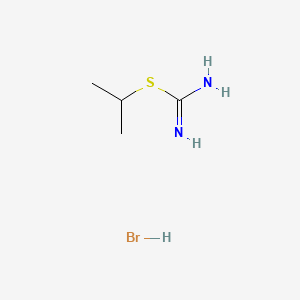

S-Isopropylisothiourea hydrobromide

Übersicht

Beschreibung

S-Isopropylisothiourea hydrobromide: is a chemical compound with the molecular formula C₄H₁₀N₂S.HBr and a molecular weight of 199.11 g/mol . It is known for its potent inhibitory effects on nitric oxide synthase, particularly the inducible form (NOS2) . This compound is primarily used in scientific research and is not intended for diagnostic or therapeutic use .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von S-Isopropylisothioharnstoff-Hydrobromid beinhaltet typischerweise die Reaktion von Isopropylamin mit Schwefelkohlenstoff, um Isopropylisothioharnstoff zu bilden, der dann mit Bromwasserstoffsäure behandelt wird, um das Hydrobromidsalz zu ergeben . Die Reaktionsbedingungen erfordern im Allgemeinen kontrollierte Temperaturen und die Verwendung einer inerten Atmosphäre, um unerwünschte Nebenreaktionen zu vermeiden.

Industrielle Produktionsmethoden: Obwohl spezifische industrielle Produktionsmethoden für S-Isopropylisothioharnstoff-Hydrobromid nicht allgemein dokumentiert sind, beinhaltet der allgemeine Ansatz die Skalierung des Laborsyntheseprozesses. Dazu gehört die Optimierung der Reaktionsbedingungen, wie Temperatur, Druck und Reaktantenkonzentrationen, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .

Chemische Reaktionsanalyse

Reaktionstypen: S-Isopropylisothioharnstoff-Hydrobromid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann zu Sulfoxiden oder Sulfonen oxidiert werden.

Reduktion: Es kann zu Thioharnstoffderivaten reduziert werden.

Substitution: Es kann nucleophile Substitutionsreaktionen eingehen, bei denen die Isothioharnstoffgruppe durch andere Nucleophile ersetzt wird.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und Persäuren.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet.

Substitution: Nucleophile wie Amine oder Alkohole werden unter basischen oder sauren Bedingungen verwendet.

Hauptprodukte:

Oxidation: Sulfoxide und Sulfone.

Reduktion: Thioharnstoffderivate.

Substitution: Verschiedene substituierte Isothioharnstoffverbindungen.

Analyse Chemischer Reaktionen

Alkylation Reactions

The isothiourea group acts as a nucleophile in alkylation processes. In a representative synthesis, S-isopropylisothiourea hydrobromide reacts with alkyl halides like isopropyl bromide under basic conditions (e.g., potassium carbonate in acetone) to form tetraacetylated derivatives.

Example reaction pathway :

-

Molar ratio: 1:1 to 1:2 (isothiourea:alkyl halide)

-

Solvent: Anhydrous acetone

-

Temperature: 25–100°C

-

Yield: Up to 97%

Hydrolysis in Alkaline Media

The compound undergoes hydrolysis under basic conditions to yield isopropyl-β-D-thiogalactoside (a thioglycoside) or related analogs. This reactivity is critical in synthesizing glycosidase inhibitors.

Reaction mechanism :

-

Base: Potassium/sodium carbonate

-

Hydrolysis time: 5–24 hours

-

Temperature: Room temperature to reflux

Coordination with Metal Catalysts

The sulfur and nitrogen atoms in the isothiourea group facilitate coordination with transition metals (e.g., SrTiO₃), influencing catalytic dehydrogenation/dehydration pathways.

Example :

In SrTiO₃-mediated reactions, this compound participates in surface adsorption mechanisms, modulating alcohol dehydrogenation pathways ( ).

Mechanistic insights :

-

Dehydrogenation : Dissociative adsorption on SrO-terminated surfaces, followed by hydride transfer.

-

Dehydration : Molecular adsorption on TiO₂-terminated surfaces, leading to alkene formation.

Biochemical Interactions

As a nitric oxide synthase (NOS) inhibitor, this compound binds to enzyme active sites, competing with arginine substrates.

| Parameter | Value |

|---|---|

| IC₅₀ (nNOS) | 0.3–1.2 µM |

| Selectivity (vs. eNOS) | 10–100-fold |

| In vivo efficacy | Restores blood pressure in hemorrhagic shock models |

Comparative Reactivity Table

The table below summarizes reactivity trends across analogs:

Stability and Byproduct Formation

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

Mechanism of Action

S-Isopropylisothiourea hydrobromide acts primarily as a competitive inhibitor of nitric oxide synthase (NOS), specifically targeting inducible NOS (iNOS) and endothelial NOS (eNOS). This inhibition leads to reduced nitric oxide production, which is crucial in tumor angiogenesis and growth. Studies have demonstrated that T1023 can inhibit tumor growth and metastasis in various cancer models through its anti-angiogenic properties .

In Vitro and In Vivo Studies

- In Vitro : T1023 has shown cytotoxic effects against several human cancer cell lines, including melanoma (A375) and prostate cancer (PC-3), with IC50 values indicating significant potency .

- In Vivo : Chronic administration of T1023 at doses of 30-60 mg/kg has been linked to a decrease in tumor growth rates and enhanced survival in mouse models of solid tumors .

Radioprotection

Radioprotective Properties

Recent studies have highlighted the compound's potential as a radioprotector. Specifically, T1023 has been evaluated for its ability to mitigate radiation-induced damage during therapeutic interventions.

Case Study Findings

- Survival Rates : In experiments involving total body irradiation (TBI), mice treated with T1023 showed improved survival rates compared to control groups. The effective dose range for radioprotection was established between 27-90 mg/kg, demonstrating a significant increase in survival post-exposure .

- Mechanistic Insights : The compound's radioprotective effects are believed to stem from its ability to enhance the recovery of hematopoietic stem cells after radiation exposure, thus preventing acute radiation syndrome (ARS) .

Comparative Analysis with Analogues

To understand the efficacy of this compound better, comparisons with its analogues, such as T1082 (a phosphate derivative), have been conducted. These studies indicate that T1082 may offer broader efficacy and safety profiles, allowing for effective doses at lower concentrations compared to T1023 .

| Compound | Effective Dose Range (mg/kg) | Primary Application | Mechanism of Action |

|---|---|---|---|

| T1023 | 30-60 | Antitumor activity | NOS inhibition |

| T1082 | 27-90 | Radioprotection | Enhanced recovery of hematopoietic cells |

Safety and Toxicity Profile

Understanding the safety profile of this compound is crucial for its application in clinical settings. Studies have indicated that while it exhibits potent biological activity, careful consideration must be given to dosing to mitigate potential toxicity.

Toxicity Observations

Wirkmechanismus

S-Isopropylisothiourea hydrobromide exerts its effects by selectively inhibiting the enzyme nitric oxide synthase (NOS2). This enzyme is responsible for the production of nitric oxide, a signaling molecule involved in various physiological processes. By binding to the active site of NOS2, this compound prevents the conversion of L-arginine to nitric oxide, thereby reducing nitric oxide levels .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

- S-Methylisothioharnstoff-Hydrobromid

- S-Ethylisothioharnstoff-Hydrobromid

- S-Butylisothioharnstoff-Hydrobromid

Vergleich: S-Isopropylisothioharnstoff-Hydrobromid ist aufgrund seiner spezifischen inhibitorischen Wirkungen auf NOS2 einzigartig, was es von anderen Isothioharnstoffderivaten abhebt. Während ähnliche Verbindungen ebenfalls die Stickstoffoxidsynthase hemmen, können sie in ihrer Selektivität und Potenz variieren. Beispielsweise ist S-Methylisothioharnstoff-Hydrobromid im Vergleich zu S-Isopropylisothioharnstoff-Hydrobromid weniger selektiv für NOS2 .

Biologische Aktivität

S-Isopropylisothiourea hydrobromide (S-ITU) is an organic compound classified as an isothiourea, notable for its biological activity primarily as a nitric oxide synthase (NOS) inhibitor. This article provides a comprehensive overview of the compound's biological activity, including its mechanism of action, effects in various studies, and potential therapeutic applications.

Chemical Structure and Properties

- Chemical Formula : CHNS

- Molecular Weight : 118.2 g/mol

- CAS Number : 4269-97-0

S-ITU is recognized for its specific inhibition of nitric oxide synthase, particularly the inducible form (iNOS), which plays a crucial role in the production of nitric oxide (NO) from L-arginine. This inhibition has significant implications for various physiological and pathological processes.

S-ITU acts primarily by inhibiting the activity of nitric oxide synthase, leading to reduced levels of NO. This mechanism is critical in conditions where excessive NO production contributes to pathological states such as inflammation and tumor progression. The inhibition of iNOS by S-ITU can modulate vascular responses and has been linked to anti-inflammatory effects.

Inhibition of Nitric Oxide Synthase

Research indicates that S-ITU is a potent inhibitor of NOS, with selectivity for the inducible form. It has been shown to effectively reduce NO production in various experimental settings:

- In vitro Studies : S-ITU demonstrated significant inhibition of NO production in cultured cells exposed to inflammatory stimuli.

- In vivo Studies : Administration of S-ITU in animal models resulted in decreased levels of plasma NO, correlating with reduced inflammatory markers.

Toxicity and Safety Profile

The safety profile of S-ITU has been evaluated through various toxicity studies. Notably:

- Acute Toxicity : In mice, the LD50 for intraperitoneal administration was found to be approximately 2.6 g/kg, indicating a relatively low acute toxicity level compared to other compounds.

- Chronic Exposure : Long-term studies have not reported significant adverse effects at therapeutic doses.

Radioprotective Effects

Recent studies have explored the radioprotective properties of S-ITU:

-

Study on Mice Exposed to Radiation :

- Mice treated with S-ITU showed improved survival rates post-exposure to gamma radiation compared to control groups.

- The effective dose range for radioprotection was identified as 60–90 mg/kg.

-

Mechanistic Insights :

- The compound's ability to modulate oxidative stress responses was highlighted as a potential mechanism for its protective effects against radiation-induced damage.

Comparative Studies with Other Isothioureas

S-ITU has been compared with other derivatives such as T1023 and T1082 in terms of efficacy and safety:

| Compound | LD50 (mg/kg) | Effective Dose Range (mg/kg) | Radioprotective Activity |

|---|---|---|---|

| S-ITU | 2638 | 60–90 | Yes |

| T1023 | 321 | 27–90 | Yes |

| T1082 | 403 | 60–90 | Yes |

These comparisons indicate that while S-ITU has a higher LD50, its effective dose range for radioprotection is comparable or superior to other tested compounds.

Eigenschaften

IUPAC Name |

propan-2-yl carbamimidothioate;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2S.BrH/c1-3(2)7-4(5)6;/h3H,1-2H3,(H3,5,6);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLGVZEOMLCTKRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC(=N)N.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10431048 | |

| Record name | S-Isopropylisothiourea hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10431048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4269-97-0 | |

| Record name | S-Isopropylisothiourea hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10431048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.